molecular formula C13H12O4 B2805669 4-methyl-7-(2-oxopropoxy)-2H-chromen-2-one CAS No. 68454-18-2

4-methyl-7-(2-oxopropoxy)-2H-chromen-2-one

Cat. No.: B2805669
CAS No.: 68454-18-2
M. Wt: 232.235
InChI Key: DNFXKSUGBAZZSZ-UHFFFAOYSA-N
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Description

4-Methyl-7-(2-oxopropoxy)-2H-chromen-2-one is a chemical compound belonging to the class of organic compounds known as chromones. Chromones are characterized by their benzopyran-4-one structure, which consists of a fused benzene and pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-7-(2-oxopropoxy)-2H-chromen-2-one typically involves the following steps:

  • Starting Materials: The synthesis begins with 4-methyl-2H-chromen-2-one as the starting material.

  • Oxidation: The starting material undergoes oxidation to introduce the 2-oxopropoxy group at the 7-position of the chromone ring.

  • Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-7-(2-oxopropoxy)-2H-chromen-2-one can undergo various chemical reactions, including:

  • Oxidation: The compound can be further oxidized to produce derivatives with different functional groups.

  • Reduction: Reduction reactions can be performed to modify the chromone core structure.

  • Substitution: Substitution reactions at different positions of the chromone ring can lead to the formation of new derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, 4-methyl-7-(2-oxopropoxy)-2H-chromen-2-one is used as a building block for the synthesis of more complex molecules. Its chromone core is valuable in the development of new chemical entities.

Biology: The compound has shown potential in biological studies, particularly in the investigation of enzyme inhibitors and receptor modulators. Its interactions with biological targets can provide insights into cellular processes and disease mechanisms.

Medicine: In the medical field, this compound is explored for its therapeutic properties. It may serve as a lead compound for the development of drugs targeting various diseases, including cancer and inflammatory disorders.

Industry: In industry, this compound is utilized in the production of dyes, pigments, and other chemical products. Its versatility makes it a valuable component in various industrial applications.

Mechanism of Action

The mechanism by which 4-methyl-7-(2-oxopropoxy)-2H-chromen-2-one exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 4-Methyl-7-(1-oxopropoxy)-2-benzopyrone: A closely related compound with a similar chromone structure.

  • 7-(2-Hydroxypropoxy)-4-methyl-2H-chromen-2-one: Another analog with a hydroxyl group instead of the oxo group.

Uniqueness: 4-Methyl-7-(2-oxopropoxy)-2H-chromen-2-one is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the 2-oxopropoxy group at the 7-position differentiates it from other chromone derivatives and contributes to its distinct properties.

Properties

IUPAC Name

4-methyl-7-(2-oxopropoxy)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O4/c1-8-5-13(15)17-12-6-10(3-4-11(8)12)16-7-9(2)14/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNFXKSUGBAZZSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of chloroacetone (26.23 mL, 30.48 g, 0.329 mol), potassium iodide (1.0 g, 6 mmol), and reagent grade acetone (dried over K2CO3, ca. 400 mL) was allowed to stand for 151/2 hours. 7-Hydroxy-4-methylcoumarin (50.0 g, 0.284 mol), anhyd. K2CO3 (45.50 g, 0.321 mol), and dry reagent grade acetone (1 L) were added and the mixture was refluxed for 24 hours with overhead stirring. The hot mixture was filtered and the precipitate was washed with acetone. The washes and the filtrate were combined and evaporated in vacuo to obtain a yellow solid, which dissolved in CHCl3 (1.3 L). The CHCl3 solution was extracted once with 5% aq. NaOH (500 mL), washed with two portions (500 mL) of water, dried (MgSO4), and evaporated in vacuo to obtain 7-acetonyloxy-4-methylcoumarin (64.30 g, 97.5%), mp 146.0°-148.0° C. Recrystallization of 61.82 g from 95% ethanol gave a purer product (53.91 g, 87% recovery, 85% yield), mp 150.1°-151.2° C.
Quantity
26.23 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Name
Quantity
45.5 g
Type
reactant
Reaction Step Three
Quantity
1 L
Type
reactant
Reaction Step Three
Name
Quantity
1.3 L
Type
solvent
Reaction Step Four

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